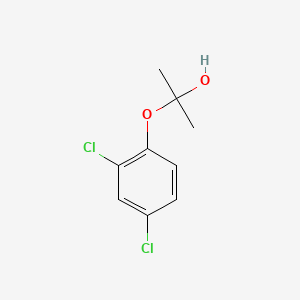

2-(2,4-Dichlorophenoxy)propan-2-ol

Description

Contextualization within Chlorophenoxy Compound Research

The significance of 2-(2,4-Dichlorophenoxy)propan-2-ol is best understood through its connection to the chlorophenoxy class of herbicides, most notably Dichlorprop (B359615) [2-(2,4-dichlorophenoxy)propanoic acid]. wikipedia.orgnih.gov Dichlorprop has been extensively used for the control of broadleaf weeds in various agricultural and non-agricultural settings. wikipedia.org The primary focus of research on chlorophenoxy herbicides has been on their efficacy, environmental fate, and toxicological profiles. nih.govcdc.gov

The metabolism of herbicides like Dichlorprop in plants, soil microorganisms, and animals is a critical area of study to understand their persistence, potential for bioaccumulation, and the formation of transformation products. It is within this metabolic context that this compound is hypothesized to emerge. The hydroxylation of the propanoic acid side chain of Dichlorprop is a plausible metabolic pathway that would lead to the formation of this compound. Studies on the degradation of similar herbicides often report the formation of hydroxylated metabolites.

The synthesis of related chlorophenoxy compounds, such as 2-(2,4-dichlorophenoxy)propanoic acid, typically involves the reaction of 2,4-dichlorophenol (B122985) with a suitable propanoic acid derivative. google.com While a specific synthesis for this compound is not widely published in academic literature, its preparation as an analytical standard for metabolic studies would likely follow established principles of organic synthesis.

Table 1: Properties of Dichlorprop (Parent Compound)

| Property | Value |

| IUPAC Name | (RS)-2-(2,4-dichlorophenoxy)propanoic acid |

| Molecular Formula | C₉H₈Cl₂O₃ |

| Molar Mass | 235.06 g/mol |

| Appearance | White solid |

| Melting Point | 116-120 °C |

| Water Solubility | 720 mg/L at 20 °C |

| Primary Use | Herbicide |

Current Research Landscape and Emerging Areas of Investigation for this compound

The current research landscape for this compound is largely indirect and inferential. The primary area of investigation where this compound is relevant is in the study of Dichlorprop metabolism. Future research is anticipated to focus on several key areas:

Metabolite Identification: A significant research effort is needed to definitively identify this compound as a metabolite of Dichlorprop in various environmental matrices, such as soil, water, and biological systems. This would involve sophisticated analytical techniques like high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to detect and characterize the compound in complex samples. epa.govresearchgate.net

Synthesis of Analytical Standards: To facilitate its detection and quantification, the chemical synthesis of pure this compound as an analytical standard is a crucial step. This would enable researchers to develop and validate analytical methods for its monitoring.

Toxicological Assessment: Once identified and synthesized, the toxicological profile of this compound will need to be evaluated. Understanding its potential effects on non-target organisms and human health is essential for a comprehensive risk assessment of Dichlorprop-based herbicides. nih.gov Studies would likely investigate its acute and chronic toxicity, as well as its potential for endocrine disruption, a known concern for some chlorophenoxy compounds.

Environmental Fate and Behavior: Research into the environmental persistence, mobility, and ultimate fate of this compound will be critical. This includes studying its degradation pathways and its potential to be more or less persistent than the parent compound, Dichlorprop.

Table 2: Potential Research Focus on Dichlorprop and its Metabolites

| Research Area | Key Objectives |

| Metabolism Studies | - Elucidate the metabolic pathways of Dichlorprop in different organisms. - Identify and quantify major and minor metabolites, including this compound. |

| Analytical Method Development | - Develop sensitive and specific methods for the detection of Dichlorprop and its transformation products in environmental samples. researchgate.netnih.gov - Utilize techniques such as LC-MS/MS and GC-MS. epa.govtaylorfrancis.com |

| Toxicology | - Assess the toxicity of Dichlorprop and its metabolites to non-target species. - Investigate the potential for synergistic or antagonistic effects of the parent compound and its metabolites. |

| Environmental Remediation | - Explore bioremediation strategies for the removal of Dichlorprop and its persistent metabolites from contaminated sites. |

Structure

2D Structure

3D Structure

Properties

CAS No. |

93965-10-7 |

|---|---|

Molecular Formula |

C9H10Cl2O2 |

Molecular Weight |

221.08 g/mol |

IUPAC Name |

2-(2,4-dichlorophenoxy)propan-2-ol |

InChI |

InChI=1S/C9H10Cl2O2/c1-9(2,12)13-8-4-3-6(10)5-7(8)11/h3-5,12H,1-2H3 |

InChI Key |

FWMAWTRDKYQUNE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(O)OC1=C(C=C(C=C1)Cl)Cl |

Origin of Product |

United States |

Environmental Dynamics and Transformation Pathways of 2 2,4 Dichlorophenoxy Propan 2 Ol

Abiotic Transformation Processes

Photolytic Degradation Mechanisms in Aquatic and Atmospheric Systems

There is currently no available scientific information on the direct or indirect photolysis of 2-(2,4-Dichlorophenoxy)propan-2-ol in water or its potential for degradation in the atmosphere by reacting with photochemically produced species like hydroxyl radicals. For related compounds like 2,4-D, photolysis in sunlit water is a recognized degradation pathway. cdc.gov

Hydrolytic Stability and Reaction Pathways

The hydrolytic stability of this compound under various environmental pH conditions has not been documented. While hydrolysis is a key degradation process for the ester forms of phenoxy acid herbicides, converting them to their corresponding acids, this information is not directly applicable to the tertiary alcohol structure of this compound. nih.govwho.int

Sorption-Desorption Dynamics in Soil and Sediments

No studies detailing the sorption or desorption behavior of this compound in soil or sediment systems are available. Factors such as soil organic matter content and pH are known to heavily influence the mobility of phenoxy acid herbicides, but the specific interactions of this tertiary alcohol with soil matrices have not been investigated. researchgate.netnih.gov

Biotic Transformation and Biodegradation Mechanisms

Microbial Degradation in Environmental Compartments

Information regarding the microbial degradation of this compound in soil, water, or other environmental compartments is not present in the current scientific literature. Biodegradation is a primary route of elimination for many phenoxy herbicides, but the susceptibility of this compound to microbial attack is unknown. who.intresearchgate.net

There are no identified bacterial strains capable of metabolizing this compound. The well-characterized catabolic pathways and genes (such as the tfd genes for 2,4-D degradation) are specific to the degradation of phenoxyacetic or phenoxypropionic acids and cannot be assumed to be active on this tertiary alcohol. mdpi.comnih.gov

Fungal Biotransformation and Intermediate Identification

Fungi play a significant role in the breakdown of phenoxyalkanoic acid herbicides. Various fungal species have been shown to degrade 2,4-D, and it is plausible that they can also transform this compound. Studies have identified that fungi from genera such as Aspergillus, Penicillium, Trichoderma, Fusarium, and Verticillium are capable of degrading 2,4-D. nih.gov The white-rot fungus Phanerochaete chrysosporium has also demonstrated a high potential for 2,4-D degradation. nih.gov

The primary mechanism of fungal biotransformation of compounds with a 2,4-dichlorophenoxy side chain involves the cleavage of the ether bond. This reaction is often catalyzed by cytochrome P450 monooxygenases. nih.gov This cleavage results in the formation of the key intermediate, 2,4-Dichlorophenol (B122985) (2,4-DCP) . nih.gov The detection of 2,4-DCP is a common indicator of the initial breakdown of these types of herbicides by fungal action. For instance, in studies with the fungus Umbelopsis isabellina, 2,4-DCP was identified as the main metabolite of 2,4-D degradation. nih.gov

Role of Microbial Communities and Environmental Factors

The transformation of this compound in the environment is not solely the work of individual fungal species but rather a collective effort of diverse microbial communities. The structure and diversity of these communities are critical in determining the rate and extent of degradation.

The enantioselective degradation of the chiral herbicide dichlorprop (B359615), which has a similar structure, highlights the specificity of microbial action. Studies have shown that in some soils, the S-enantiomer of dichlorprop is preferentially degraded over the R-enantiomer, a process attributed to specific microbial populations. mdpi.com This enantioselective degradation is primarily driven by soil microorganisms, as sterilized soils show negligible breakdown. mdpi.com The family Sphingomonadaceae has been identified as containing key degraders of the S-enantiomer. mdpi.com

Environmental factors significantly influence the activity of these microbial communities. Soil properties such as pH and organic matter content can affect the rate of degradation. For example, dichlorprop has been observed to dissipate faster in soils with lower organic matter content. mdpi.com The previous application of similar herbicides to a soil can also enhance the degradation rate, suggesting an adaptation of the microbial community. nih.gov

Plant Biotransformation and Uptake Mechanisms

Plants can absorb this compound and similar compounds from the soil and initiate transformation processes. The uptake and metabolism of these compounds can be enantioselective, as demonstrated with dichlorprop in the model plant Arabidopsis thaliana. mdpi.com In these studies, the R-enantiomer of dichlorprop caused a significant decrease in plant fresh weight and disturbed leaf morphology, while the S-enantiomer led to a slight increase in fresh weight. nih.govmdpi.com

Once inside the plant, the compound can undergo metabolic changes. For dichlorprop, metabolism involves the degradation of the side-chain to form 2,4-Dichlorophenol (2,4-DCP) and subsequent ring hydroxylation. scielo.br The uptake of dichlorprop is an inducible process, suggesting that plants have specific transport systems for this and related compounds. researchgate.net The lipophilicity of the compound can also play a role in its uptake; ester forms of dichlorprop, being more lipophilic, can penetrate the plant's waxy cuticle more rapidly. researchgate.net

The application of dichlorprop has been shown to alter the metabolic profile of plants, affecting carbohydrates, organic acids, and fatty acids. nih.govmdpi.com These metabolic changes in the plant can, in turn, influence the microbial communities residing on the leaf surface (the phyllosphere). mdpi.com

Influence of Redox Conditions on Environmental Fate

The redox potential of the environment, particularly in soil and water, is a critical factor governing the degradation pathway and persistence of this compound. Under aerobic (oxygen-rich) conditions, microbial degradation is generally more rapid. For instance, in aerobic sewage sludge, dichlorprop is completely metabolized. mdpi.com

Conversely, under anaerobic (oxygen-deficient) conditions, the degradation of dichlorprop is significantly slower, and in some cases, it may persist for extended periods. mdpi.com However, the related compound 2,4-D can be degraded under anaerobic conditions, with 2,4-Dichlorophenol (2,4-DCP) being the main metabolite. mdpi.comyoutube.com The presence of alternative electron acceptors, such as nitrate, can facilitate anaerobic degradation. For example, the bacterium Thauera sp. strain DKT can utilize 2,4-D as a carbon and energy source under anaerobic, nitrate-reducing conditions. youtube.com The degradation of 2,4-D has been observed to be most effective under methanogenic conditions compared to sulfidogenic or denitrifying conditions. researchgate.net

The presence of dissolved organic matter can also enhance the biodegradation of these compounds, particularly under anaerobic conditions, by providing an additional carbon source for the microbial community. nih.gov

Identification and Characterization of Transformation Products

The transformation of this compound in the environment leads to the formation of various intermediate products, with their nature depending on the specific degradation pathway.

Formation of Phenolic Intermediates (e.g., 2,4-Dichlorophenol)

The most consistently identified primary transformation product of compounds containing the 2,4-dichlorophenoxy moiety is 2,4-Dichlorophenol (2,4-DCP) . nih.govmdpi.comnih.gov Its formation is a result of the cleavage of the ether linkage in the parent molecule, a reaction carried out by a variety of microorganisms, including bacteria and fungi, under both aerobic and anaerobic conditions. mdpi.comnih.gov The production of 2,4-DCP is a critical first step in the breakdown of these herbicides.

The table below summarizes findings on the formation of 2,4-DCP from the degradation of the related compound, dichlorprop.

| Degradation System | Organism/Community | Conditions | Key Finding | Reference |

| Aerobic Sewage Sludge | Mixed Microbial Community | Aerobic | Complete metabolism of dichlorprop, with the (S)-enantiomer degrading faster. | mdpi.com |

| Soil | Sphingomonas, Herbaspirillum, Bradyrhizobium | Aerobic | Degradation proceeds through the formation of 2,4-Dichlorophenol. | nih.gov |

| Anaerobic Sewage Sludge | Mixed Microbial Community | Anaerobic | Dichlorprop persisted, while 2,4-D was degraded to 2,4-Dichlorophenol. | mdpi.com |

This table is based on data for Dichlorprop and 2,4-D.

Pathways Leading to Mineralization

Following the initial transformation to phenolic intermediates, the ultimate environmental fate of this compound is its complete mineralization to carbon dioxide, water, and inorganic chlorides. This process involves the breakdown of the aromatic ring of 2,4-Dichlorophenol .

The mineralization of 2,4-DCP typically proceeds through hydroxylation of the aromatic ring to form chlorinated catechols. These catechols are then susceptible to ring cleavage by dioxygenase enzymes, which can occur via either an ortho or meta cleavage pathway. This ring opening is a crucial step that breaks down the stable aromatic structure, leading to the formation of aliphatic acids that can then be funneled into central metabolic pathways, such as the tricarboxylic acid (TCA) cycle, for complete mineralization.

The table below outlines the general pathway for the mineralization of the 2,4-Dichlorophenoxy moiety, based on extensive studies of 2,4-D.

| Step | Process | Key Intermediates | Enzymes Involved | Reference |

| 1 | Ether Linkage Cleavage | 2,4-Dichlorophenol (2,4-DCP) | Dioxygenases (e.g., TfdA) | |

| 2 | Hydroxylation | Dichlorocatechol | 2,4-DCP Hydroxylase (e.g., TfdB) | |

| 3 | Aromatic Ring Cleavage | 2,4-Dichloro-cis,cis-muconate | Chlorocatechol 1,2-Dioxygenase (e.g., TfdC) | |

| 4 | Further Degradation | Chloro- and non-chlorinated aliphatic acids | Various (e.g., TfdD, TfdE, TfdF) | |

| 5 | Mineralization | CO₂, H₂O, Cl⁻ | Central Metabolic Pathways |

This table illustrates a generalized pathway based on 2,4-D degradation.

Biological Interactions and Ecological Relevance of 2 2,4 Dichlorophenoxy Propan 2 Ol

Antimicrobial Properties and Mechanisms

Extensive searches did not yield any studies or reports detailing the antimicrobial properties of 2-(2,4-Dichlorophenoxy)propan-2-ol. There is no available information on its effects on bacteria or fungi.

No research data was found regarding the effects of this compound on bacterial growth or any of its cellular processes.

There are no available studies or documented investigations into the potential antifungal activities of this compound.

Non-Phytotoxic Interactions with Plant Systems

Information regarding the non-phytotoxic interactions of this compound with plant systems is not available in the searched scientific literature.

No data could be retrieved concerning the uptake and distribution of this compound within plant tissues.

There are no research findings on the influence of this compound on the biochemical pathways of plants.

Computational and Theoretical Investigations of 2 2,4 Dichlorophenoxy Propan 2 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are central to understanding the intrinsic properties of a molecule. nrel.gov Methods like DFT, often employing functionals such as B3LYP or M06-2X with various basis sets (e.g., 6-31G(d,p) or def2-TZVP), allow for the accurate calculation of molecular geometries, electronic properties, and energies. nrel.govresearchgate.netmdpi.com These calculations form the foundation for analyzing a molecule's stability, reactivity, and spectroscopic characteristics. For a compound like 2-(2,4-Dichlorophenoxy)propan-2-ol, such calculations provide a detailed picture of its electronic landscape.

The electronic behavior of a molecule is largely governed by its molecular orbitals. Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly important. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between HOMO and LUMO, known as the FMO energy gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. asianresassoc.org A smaller gap suggests higher reactivity. For a related compound, 2-[1-(2,4-dichlorobenzyl)-1H-indazol-3-yl]propan-2-ol, the FMO energy gap was calculated to be consistent across different solvents, suggesting minimal influence from the solvent on its stability. asianresassoc.org

Charge distribution analysis helps in identifying the reactive sites within a molecule. Methods like Mulliken population analysis and the mapping of the Molecular Electrostatic Potential (MEP) are used to determine the distribution of electronic charge. researchgate.netasianresassoc.org MEP maps visualize the electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) regions of a molecule. In similar structures, the oxygen atoms are typically the most electronegative sites (nucleophilic), while hydrogen atoms attached to aromatic rings can be electrophilic. researchgate.netasianresassoc.org

| Parameter | Description | Example Value/Observation | Reference |

|---|---|---|---|

| HOMO-LUMO Energy Gap | Indicates chemical reactivity and kinetic stability. | ~4.98 eV (for a similar dichlorobenzyl propanol (B110389) derivative) | asianresassoc.org |

| Mulliken Charge Analysis | Identifies the most electronegative and electropositive atomic sites. | Oxygen atoms are typically the most electronegative sites. | researchgate.netasianresassoc.org |

| Molecular Electrostatic Potential (MEP) | Maps nucleophilic (negative) and electrophilic (positive) regions. | Nucleophilic regions are confirmed over oxygen atoms. | researchgate.netasianresassoc.org |

Quantum chemical calculations can accurately predict spectroscopic properties, which are invaluable for structural elucidation.

Infrared (IR) Spectroscopy: Theoretical calculations can determine the vibrational frequencies of a molecule. mdpi.com These calculated frequencies can be compared with experimental IR spectra to assign specific absorption bands to the vibrations of functional groups. For this compound, key vibrations would include the O-H stretch from the alcohol group, C-O stretching vibrations, C-Cl stretches, and various vibrations associated with the dichlorinated aromatic ring. researchgate.netdocbrown.info The O-H stretching band in alcohols is typically broad due to hydrogen bonding. docbrown.info

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference Compound |

|---|---|---|---|

| Hydroxyl (-OH) | O-H Stretch (Broad) | ~3500 - 3230 | Propan-2-ol docbrown.info |

| Aromatic Ring | C=C Stretch | ~1470 | 2,4-D researchgate.net |

| Ether (C-O-C) | Antisymmetric C-O-C Stretch | ~1311 | 2,4-D researchgate.net |

| Alcohol (C-O) | C-O Stretch | ~1234 | 2,4-D researchgate.net |

| Chloro-aromatic | C-Cl Stretch | ~800 - 600 | General Range |

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR chemical shifts for ¹H and ¹³C atoms can also be simulated. researchgate.net The chemical environment of each nucleus determines its chemical shift (δ). For this compound, distinct signals would be expected for the protons of the two methyl groups, the hydroxyl proton, and the three protons on the dichlorinated aromatic ring. Due to molecular symmetry, the two methyl groups are chemically equivalent, likely producing a single, strong signal in the ¹H NMR spectrum. docbrown.infodocbrown.info The aromatic protons would appear as distinct signals with splitting patterns determined by their coupling with neighboring protons. In ¹³C NMR, separate signals would be predicted for the two equivalent methyl carbons, the quaternary carbon attached to the hydroxyl group, the ether-linked aromatic carbon, and the other distinct carbons of the phenyl ring. docbrown.info

| Nucleus | Chemical Environment | Expected Number of Signals | Expected Splitting Pattern (¹H NMR) |

|---|---|---|---|

| ¹H | Methyl Protons (-CH₃) | 1 (for 6H) | Singlet |

| ¹H | Hydroxyl Proton (-OH) | 1 (for 1H) | Singlet (often broad) |

| ¹H | Aromatic Protons (-C₆H₃) | 3 (for 3H) | Doublets, Doublet of doublets |

| ¹³C | Methyl Carbons (-CH₃) | 1 | N/A |

| ¹³C | Quaternary Carbon (C-OH) | 1 | N/A |

| ¹³C | Aromatic Carbons (-C₆H₃) | 6 | N/A |

Conformational Analysis and Molecular Dynamics Simulations

Molecules with rotatable bonds can exist in multiple spatial arrangements called conformations. Understanding the preferred conformation is essential as it can dictate the molecule's physical properties and biological activity.

Conformational analysis involves exploring the potential energy surface (PES) of a molecule to identify all stable conformers (energy minima) and the transition states that connect them. mdpi.com For 2,4-Dichlorophenoxyacetic acid, a related molecule, computational studies have identified multiple stable conformers by rotating key dihedral angles, with very small energy differences between them. mdpi.com A similar theoretical approach for this compound would involve rotating the bonds connecting the propanol group to the phenoxy oxygen and the phenoxy group to the aromatic ring. This would reveal the lowest-energy, and therefore most populated, conformation of the molecule in the gas phase.

Molecular Docking and Ligand-Macromolecule Interaction Modeling

Molecular docking is a computational technique used to predict how a small molecule (ligand) binds to a large molecule, typically a protein receptor. mdpi.com This method is crucial in drug discovery and for understanding the mechanism of action of bioactive compounds. The process involves sampling a vast number of orientations and conformations of the ligand within the protein's binding site and scoring them based on their binding energy. mdpi.commdpi.com

Derivatives of the closely related 2,4-Dichlorophenoxyacetic acid have been investigated as potential anti-inflammatory agents by targeting the cyclooxygenase-2 (COX-2) enzyme. mdpi.com In these studies, molecular docking simulations using programs like AutoDock Vina showed that the compounds effectively interact with the active site of COX-2. mdpi.com The simulations identified the most likely binding position as the conformation with the lowest energy and revealed that the synthesized derivatives formed stronger complexes with the enzyme than the parent acid. mdpi.com

For this compound, a similar docking study against a relevant biological target would involve:

Preparing the 3D structures of the ligand and the target protein.

Defining a grid box around the protein's active site.

Running the docking algorithm to generate and score potential binding poses.

Analyzing the top-ranked pose to identify key interactions, such as hydrogen bonds, van der Waals forces, and hydrophobic interactions, between the ligand and specific amino acid residues in the active site. mdpi.com

| Ligand | Protein Target (PDB ID) | Docking Software | Binding Affinity (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|---|

| DCBIP | GABA(A) Receptor (1EOU) | Not Specified | -6.89 | Not Specified | researchgate.netasianresassoc.org |

| DCBIP | Voltage-gated Sodium Channel (5FDC) | Not Specified | -7.45 | Not Specified | researchgate.netasianresassoc.org |

| Abscisic Acid | Human Glucokinase (4IXC) | AutoDock Vina | -6.8 | ASN83, ARG85 | mdpi.com |

| 2,4-Dichlorophenoxyacetamide Derivative | Cyclooxygenase-2 (COX-2) (4M11) | AutoDock Vina | Superior to parent acid | Interacts with active site | mdpi.com |

*DCBIP: 2-[1-(2,4-dichlorobenzyl)-1H-indazol-3-yl]propan-2-ol, a structurally related compound.

Prediction of Binding Affinities to Biological Targets

The prediction of binding affinity is a cornerstone of computational drug discovery and toxicology. It involves estimating the strength of the interaction between a small molecule (a ligand, such as this compound) and a biological macromolecule, typically a protein or enzyme. High binding affinity can indicate a potent biological effect, whether therapeutic or toxic. Molecular docking is a primary computational technique used for this purpose.

While no specific molecular docking studies have been published for this compound, research on derivatives of the parent compound, 2-(2,4-dichlorophenoxy)acetic acid, provides a valuable case study. For instance, a series of novel 2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamides were synthesized and their potential as anti-inflammatory agents was evaluated through molecular docking studies with the cyclooxygenase-2 (COX-2) enzyme. mdpi.com

The study revealed that these synthesized derivatives exhibited strong binding affinities to the active site of the COX-2 enzyme, in some cases superior to that of the parent compound, 2-(2,4-dichlorophenoxy)acetic acid. The binding energy, a calculated value that represents the affinity of the ligand for the protein, was used as a key metric. A more negative binding energy typically indicates a stronger and more stable interaction.

The results from this study on related compounds suggest that the 2,4-dichlorophenoxy moiety can serve as a scaffold for molecules that bind to specific biological targets. A hypothetical docking study of this compound would similarly aim to identify potential protein targets and predict the strength of these interactions.

Table 1: Illustrative Binding Affinities of 2-(2,4-Dichlorophenoxy)acetic Acid Derivatives with COX-2

| Compound | Binding Energy (kcal/mol) |

| 2-(2,4-dichlorophenoxy)acetic acid | Data not provided in the study |

| 2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-phenylthioureido)ethyl)acetamide | -8.5 |

| 2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-(4-methylphenyl)thioureido)ethyl)acetamide | -8.8 |

| 2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-(4-methoxyphenyl)thioureido)ethyl)acetamide | -8.9 |

| 2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-(4-chlorophenyl)thioureido)ethyl)acetamide | -9.0 |

| 2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-(4-bromophenyl)thioureido)ethyl)acetamide | -9.1 |

| 2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-(4-fluorophenyl)thioureido)ethyl)acetamide | -8.7 |

| 2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-(3-chlorophenyl)thioureido)ethyl)acetamide | -8.9 |

| 2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-(3-bromophenyl)thioureido)ethyl)acetamide | -9.0 |

Note: The data in this table is derived from a study on derivatives of 2-(2,4-dichlorophenoxy)acetic acid and is presented for illustrative purposes, as no direct data for this compound is available. mdpi.com

Structure-Activity Relationship (SAR) Derivation

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. By systematically modifying parts of a molecule and observing the corresponding changes in its activity, researchers can identify key structural features, or pharmacophores, that are essential for the desired biological effect. Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, play a significant role in deriving these relationships.

For this compound, no specific SAR or QSAR studies have been documented. However, the principles of SAR can be discussed in the context of the broader class of chlorophenoxy compounds. The biological activity of these molecules is known to be influenced by the nature and position of substituents on the aromatic ring, as well as the structure of the side chain.

In the aforementioned study on 2-(2,4-dichlorophenoxy)acetic acid derivatives, the SAR analysis, guided by molecular docking results, provided several key insights:

Influence of the Side Chain: The introduction of a complex N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide side chain in place of the simple carboxylic acid group of the parent compound led to enhanced binding affinity with the COX-2 enzyme. mdpi.com This suggests that the side chain plays a crucial role in the interaction with the target protein.

Effect of Aryl Substituents: The nature of the substituent on the aryl ring of the thiourea (B124793) moiety had a discernible impact on the binding energy. For instance, the presence of electron-withdrawing groups like chlorine and bromine at the para-position of the phenyl ring resulted in slightly stronger binding affinities compared to an unsubstituted phenyl ring or a methyl group. mdpi.com

A hypothetical SAR study of this compound would involve synthesizing and testing a series of analogues with modifications at various positions. For example, the position and number of chlorine atoms on the phenoxy ring could be varied, or the propan-2-ol side chain could be altered. By comparing the biological activities of these analogues, it would be possible to deduce the structural requirements for a particular biological effect.

Future Research Directions and Perspectives on 2 2,4 Dichlorophenoxy Propan 2 Ol

Development of Sustainable Synthetic Routes

Future research into the synthesis of phenoxyalkanoic acid derivatives, including metabolites like 2-(2,4-Dichlorophenoxy)propan-2-ol, is increasingly focused on green chemistry principles. Traditional chemical synthesis often involves hazardous solvents and reagents. A promising research direction is the development of solventless preparation methods. For instance, studies on the synthesis of 2,4-D esters have shown that using inorganic solid supports like silica, clays, and zeolites can facilitate esterification reactions under mild conditions without the need for organic solvents. rsc.org This approach, particularly when enhanced by microwave assistance, can lead to high yields and creates a product that is already adsorbed on a solid support, potentially allowing for direct application and minimizing environmental contamination from solvents. rsc.org

Advancements in High-Throughput Analytical Techniques

The detection and quantification of pesticide metabolites in environmental samples are critical for risk assessment. Future analytical chemistry research will focus on developing more rapid, sensitive, and high-throughput methods. Ultra-High Performance Liquid Chromatography coupled to tandem Mass Spectrometry (UHPLC-MS/MS) is a powerful technique for analyzing phenoxyacetic acid herbicides and their transformation products in water. nih.gov Future work will likely aim to expand the number of metabolites, including this compound, that can be analyzed in a single, rapid run, with detection limits well below regulatory thresholds. nih.gov

Methodologies that combine efficient sample extraction with sensitive detection are paramount. For example, procedures using graphitized carbon black cartridges for solid-phase extraction have shown high recovery rates for phenoxyacid herbicides and their metabolites from water samples. nih.gov Coupling such extraction techniques with advanced instrumentation like liquid chromatography/tandem mass spectrometry with an electrospray interface (LC/ESI-MS/MS) allows for the detection of these compounds at nanogram-per-liter levels. nih.gov The development of analytical methods for a comprehensive suite of Dichlorprop (B359615) metabolites, including 2,4-dichlorophenol (B122985) and 2,4-dichloroanisole, in various matrices like soil and water will continue to be a research priority. epa.govresearchgate.net

Integrated Bioremediation and Phytoremediation Strategies

Bioremediation and phytoremediation offer sustainable and cost-effective solutions for cleaning up environments contaminated with herbicides like Dichlorprop and its metabolites. worldbiologica.com Future research will focus on integrating these two approaches for more effective contaminant removal. yale.edu Bioremediation utilizes microorganisms that can degrade pollutants. nih.govacs.org For instance, bacterial strains like Stenotrophomonas maltophilia and Alcaligenes denitrificans have demonstrated the ability to degrade Dichlorprop and other phenoxyalkanoic acid herbicides. nih.govoup.com Future work will involve identifying and engineering microbes with enhanced degradation capabilities, particularly for persistent metabolites. acs.org

Phytoremediation uses plants to remove, degrade, or stabilize contaminants. researchgate.netnih.gov Plants can absorb pollutants through their roots and transform them into less toxic substances through phytotransformation. nih.govmdpi.com Research is exploring the use of transgenic plants, engineered with microbial or mammalian genes, to enhance their ability to break down organic pollutants. nih.gov An integrated strategy might involve using plants to extract Dichlorprop and its metabolites from the soil, while simultaneously fostering a rhizosphere environment that encourages microbial degradation of these compounds. nih.govmdpi.com This combined approach could address contaminants in both soil and groundwater more comprehensively. worldbiologica.com

Application of ‘Omics’ Technologies in Environmental Fate Studies

'Omics' technologies—genomics, transcriptomics, proteomics, and metabolomics—are revolutionizing environmental science by providing a holistic view of how organisms respond to chemical exposure at the molecular level. taylorfrancis.comresearchgate.net For a compound like this compound, these technologies can elucidate its environmental fate and biological impact.

Future research will apply these technologies to:

Identify Degradation Pathways: Genomics and transcriptomics can identify the specific genes and pathways in microorganisms that are activated in the presence of Dichlorprop and its metabolites, revealing the enzymatic machinery responsible for their degradation. acs.orgnih.gov

Assess Ecotoxicity: Proteomics and metabolomics can uncover changes in protein and metabolite profiles in non-target organisms (e.g., soil microbes, aquatic life) exposed to the compound, providing early indicators of toxicity and defining the molecular initiating events in adverse outcome pathways. nih.govresearchgate.net

Enhance Bioremediation: By understanding the genetic and metabolic basis of herbicide degradation, 'omics' can guide the selection and genetic engineering of microorganisms or plants for more efficient bioremediation. taylorfrancis.comnih.gov

Integrating multi-omics datasets will provide a comprehensive picture of the interactions between contaminants like this compound and the ecosystem, moving beyond simple concentration measurements to a deeper understanding of functional impact. researchgate.net

Leveraging Machine Learning and Artificial Intelligence for Predictive Modeling

Machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools for predicting the environmental behavior and effects of chemical compounds. nih.govnih.gov In the context of this compound and its parent herbicide, future research will leverage these computational approaches for several key applications.

Key applications include:

Predicting Environmental Fate: AI models can be trained on existing data regarding the chemical properties of pesticides and various environmental factors (soil type, climate, etc.) to predict degradation rates and leaching potential. researchgate.net This can help forecast the persistence and mobility of Dichlorprop and its metabolites in different scenarios. nih.gov

Toxicity Prediction: ML algorithms can analyze structure-activity relationships to predict the potential toxicity of metabolites without extensive animal testing. nih.gov By training models on large datasets of known compounds, researchers can estimate the risk posed by newly identified or poorly studied metabolites. hep.com.cn

Optimizing Remediation Strategies: AI can assist in designing more effective remediation plans by modeling the complex interactions in bioremediation and phytoremediation systems. nih.gov This could involve predicting the performance of different microbial strains or plant species under specific environmental conditions, thereby optimizing the selection process for cleanup efforts. hep.com.cn

The integration of AI with high-throughput analytical data and 'omics' findings will create robust predictive models, enabling more proactive and efficient environmental management of pesticide contaminants. nih.govresearchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.